7-chloro-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family Chromones are a class of naturally occurring compounds known for their diverse biological activities This particular compound is characterized by the presence of a chlorine atom at the 7th position and a phenyl group at the 2nd position on the chromen-4-one scaffold
Mechanism of Action
Target of Action
Chroman-4-one derivatives, to which this compound belongs, have been reported to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
It’s known that chroman-4-one derivatives interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Chroman-4-one derivatives are known to influence a wide range of pharmacological activities .
Result of Action
A study has shown that 2-phenyl-4h-chromen-4-one derivatives exhibited significant ability to inhibit acetylcholinesterase (ache) and advanced glycation end products (ages) formation, which are key factors in alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Chromanone, a closely related compound, has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Chromanone analogs have shown various biological activities such as anticancer, antiviral, and anti-inflammatory effects
Molecular Mechanism
It is known that chromanone derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate chalcones. One common method includes the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the chalcone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the desired chromone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted chromones and dihydrochromones, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and other materials.
Comparison with Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the chlorine atom at the 7th position but shares similar biological activities.
7-Methoxy-2-phenyl-4H-chromen-4-one: Contains a methoxy group instead of a chlorine atom, which can alter its pharmacological properties.
6-Chloro-2-phenyl-4H-chromen-4-one: Chlorine atom is at the 6th position, leading to different reactivity and biological effects.
Uniqueness: The presence of the chlorine atom at the 7th position in 7-chloro-2-phenyl-4H-chromen-4-one imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
7-chloro-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUGAQKBGDUOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.